

"synthesis of 1-Methoxy-4-methylpentane experimental protocol"

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Compound of Interest

Compound Name: 1-Methoxy-4-methylpentane

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Synthesis of 1-Methoxy-4-methylpentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental protocol for the synthesis of **1-methoxy-4-methylpentane**, a valuable ether in various research and development applications. The synthesis is primarily achieved through the Williamson ether synthesis, a robust and well-established method for the formation of ethers. This document outlines the detailed methodology, presents key quantitative data, and visualizes the reaction pathway and workflow.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of **1-methoxy-4-methylpentane** is essential for its identification and characterization.

Property	Value
Molecular Formula	C ₇ H ₁₆ O
Molecular Weight	116.20 g/mol [1][2]
CAS Number	3590-70-3[1][2][3]
Boiling Point	(Predicted) ~130-140 °C
Density	(Predicted) ~0.77 g/mL
¹ H NMR	(Predicted) δ 3.32 (t, 2H), 3.29 (s, 3H), 1.70-1.55 (m, 1H), 1.55-1.45 (m, 2H), 0.88 (d, 6H) ppm.
¹³ C NMR	(Predicted) δ 72.9, 58.9, 38.6, 27.9, 22.5 ppm.
IR Spectroscopy	(Predicted) Strong C-O stretch around 1100 cm ⁻¹ .
Mass Spectrometry	(Predicted) Molecular ion (M ⁺) at m/z = 116.

Note: The spectroscopic data presented are predicted values based on standard chemical shift and fragmentation patterns. Experimental values may vary slightly.

Experimental Protocol: Williamson Ether Synthesis

The Williamson ether synthesis provides a reliable route to **1-methoxy-4-methylpentane**. The recommended pathway involves the reaction of 4-methyl-1-pentanol with a methylating agent in the presence of a strong base. This approach is generally preferred over the reaction of a 4-methylpentyl halide with a methoxide, as it minimizes the potential for competing elimination reactions.

Materials and Reagents

- 4-methyl-1-pentanol
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Methyl iodide (CH₃I)

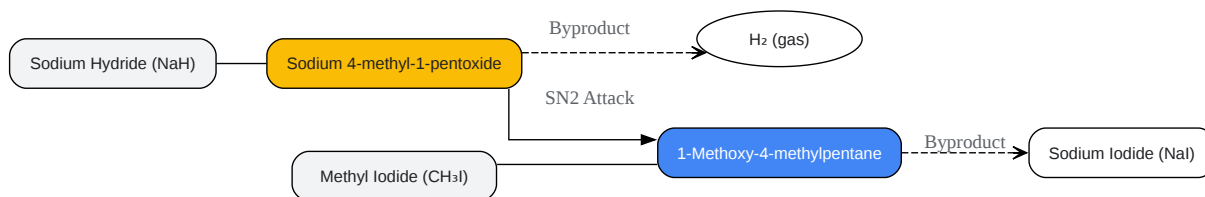
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Diethyl ether (Et_2O)

Procedure

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran. The flask is cooled to 0 °C in an ice bath.
- **Alkoxide Formation:** A solution of 4-methyl-1-pentanol (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium alkoxide.
- **Methylation:** The reaction mixture is cooled back to 0 °C, and methyl iodide (1.1 equivalents) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation to yield pure **1-methoxy-4-methylpentane**.

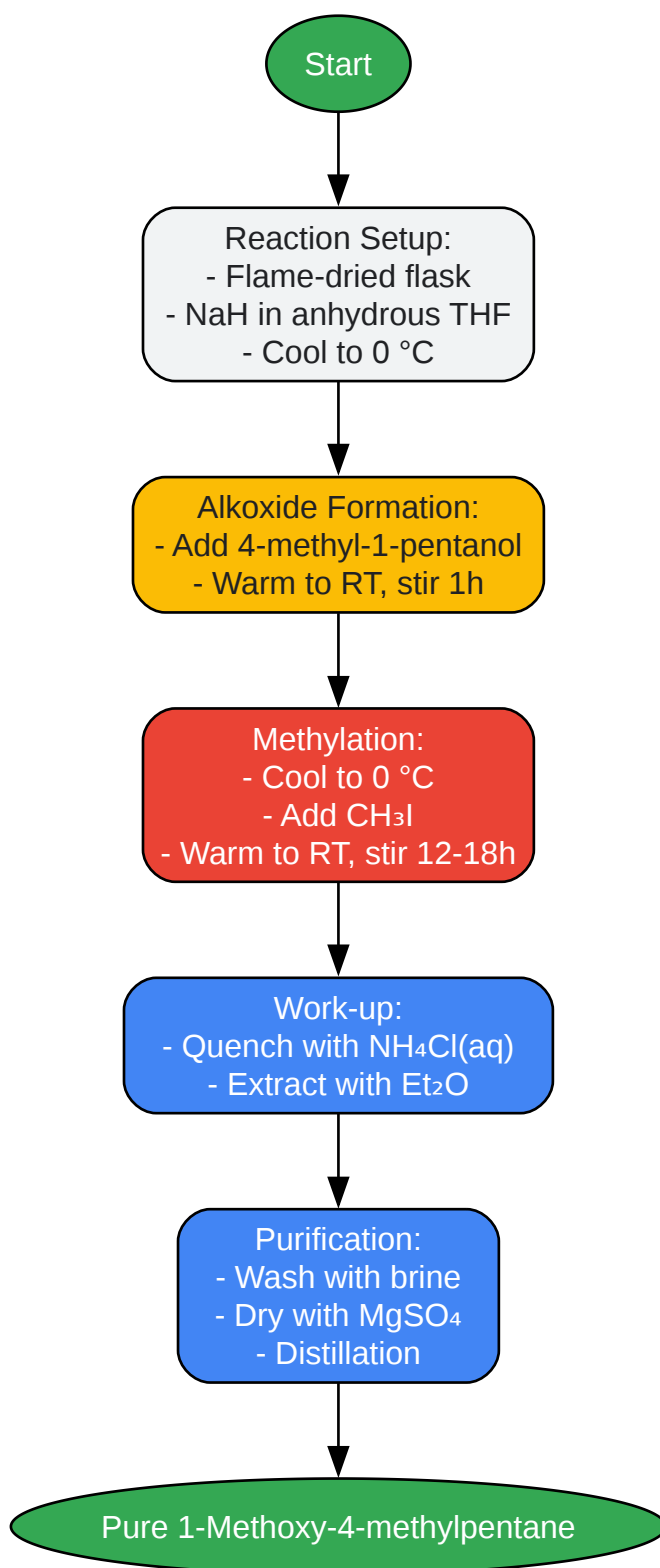
Reaction Pathway and Workflow Visualization

The following diagrams illustrate the signaling pathway of the Williamson ether synthesis and the experimental workflow.



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Williamson Ether Synthesis Pathway



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Experimental Workflow for Synthesis

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References

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